molecular formula C7H13ClN2O4 B047563 3-Chlorodiaminopimelic acid CAS No. 114831-14-0

3-Chlorodiaminopimelic acid

Cat. No. B047563
M. Wt: 224.64 g/mol
InChI Key: UZCHFKQDEKHHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorodiaminopimelic acid (3-CDAP) is a derivative of diaminopimelic acid (DAP) which is a key component of bacterial cell walls. 3-CDAP has been extensively studied for its potential use as a biomarker for bacterial infections and as a tool for studying bacterial cell wall biosynthesis.

Mechanism Of Action

The mechanism of action of 3-Chlorodiaminopimelic acid is related to its role in bacterial cell wall biosynthesis. DAP is a key component of the peptidoglycan layer in bacterial cell walls, and 3-Chlorodiaminopimelic acid is incorporated into this layer in place of DAP. This incorporation leads to a weakened cell wall and increased susceptibility to antibiotics.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Chlorodiaminopimelic acid are related to its incorporation into the bacterial cell wall. The weakened cell wall can lead to increased susceptibility to antibiotics, as well as increased susceptibility to host immune defenses.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Chlorodiaminopimelic acid in lab experiments is its reliability as a biomarker for bacterial infections. However, one limitation is the potential for false positives due to the presence of 3-Chlorodiaminopimelic acid in some non-pathogenic bacteria.

Future Directions

For research on 3-Chlorodiaminopimelic acid include the development of more sensitive and specific detection methods, as well as the exploration of its potential use in the development of new antibiotics targeting bacterial cell wall biosynthesis. Additionally, further research is needed to better understand the physiological effects of 3-Chlorodiaminopimelic acid incorporation into bacterial cell walls.

Synthesis Methods

The synthesis of 3-Chlorodiaminopimelic acid involves the chlorination of DAP using thionyl chloride or phosphorus pentachloride. The resulting product can then be purified using various chromatography techniques.

Scientific Research Applications

3-Chlorodiaminopimelic acid has been used as a biomarker for bacterial infections due to its presence in the cell walls of many Gram-negative bacteria. It has been shown to be a reliable marker for detecting bacterial infections in both human and animal samples.

properties

CAS RN

114831-14-0

Product Name

3-Chlorodiaminopimelic acid

Molecular Formula

C7H13ClN2O4

Molecular Weight

224.64 g/mol

IUPAC Name

2,6-diamino-3-chloroheptanedioic acid

InChI

InChI=1S/C7H13ClN2O4/c8-3(5(10)7(13)14)1-2-4(9)6(11)12/h3-5H,1-2,9-10H2,(H,11,12)(H,13,14)

InChI Key

UZCHFKQDEKHHGI-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl

Canonical SMILES

C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl

synonyms

3-CDPA
3-chlorodiaminopimelic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.